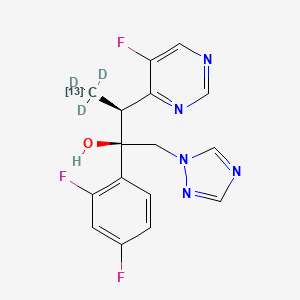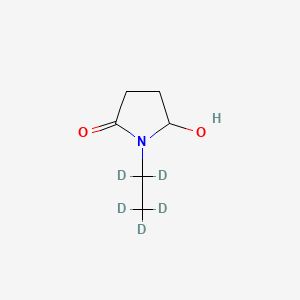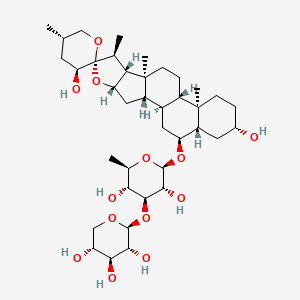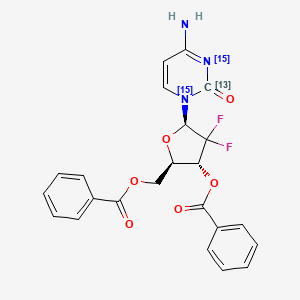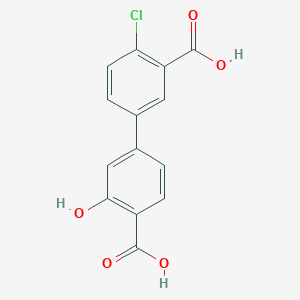![molecular formula C45H55N3O12 B15294619 Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- CAS No. 13292-38-1](/img/structure/B15294619.png)
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is a derivative of the rifamycin family, which are antibiotics produced by the bacterium Amycolatopsis mediterranei. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- involves the modification of the rifamycin core structure. The process typically includes the reaction of rifamycin with 2-methyl-2-phenylhydrazine under controlled conditions to form the hydrazono derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the rifamycin core.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new antibiotics.
Biology: Studied for its effects on bacterial RNA polymerase.
Medicine: Investigated for its potential in treating resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication. The molecular targets include the beta subunit of the RNA polymerase enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Rifampicin: Another rifamycin derivative with similar antibacterial properties.
Rifabutin: Used primarily in the treatment of mycobacterial infections.
Rifaximin: Known for its use in treating gastrointestinal infections.
Uniqueness
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is unique due to its specific hydrazono modification, which enhances its antibacterial activity and broadens its spectrum of action compared to other rifamycin derivatives .
Propiedades
Número CAS |
13292-38-1 |
|---|---|
Fórmula molecular |
C45H55N3O12 |
Peso molecular |
829.9 g/mol |
Nombre IUPAC |
[(9E,19E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H55N3O12/c1-22-15-14-16-23(2)44(56)47-35-30(21-46-48(9)29-17-12-11-13-18-29)39(53)32-33(40(35)54)38(52)27(6)42-34(32)43(55)45(8,60-42)58-20-19-31(57-10)24(3)41(59-28(7)49)26(5)37(51)25(4)36(22)50/h11-22,24-26,31,36-37,41,50-54H,1-10H3,(H,47,56)/b15-14+,20-19+,23-16?,46-21+ |
Clave InChI |
RTWBQHLEWMZULD-KRAPNDRXSA-N |
SMILES isomérico |
CC1/C=C/C=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N(C)C5=CC=CC=C5)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN(C)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
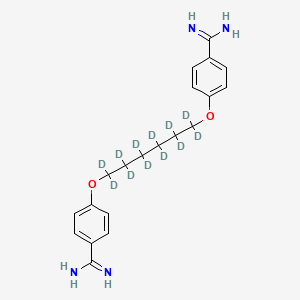
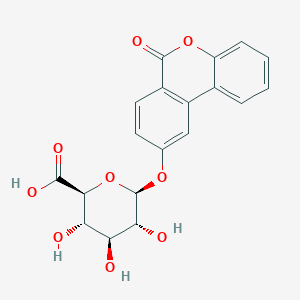
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
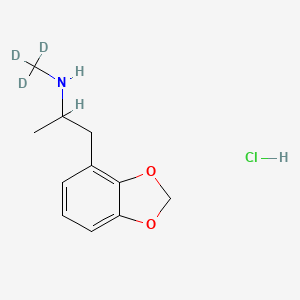
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
